N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a pyridazinone derivative featuring a 6-oxopyridazinone core substituted with a furan-2-yl group at position 3. The ethyl linker connects the pyridazinone moiety to a 4-methoxy-3-methylbenzenesulfonamide group. This structure combines a heterocyclic system (pyridazinone and furan) with a sulfonamide pharmacophore, a motif often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-12-14(5-7-16(13)25-2)27(23,24)19-9-10-21-18(22)8-6-15(20-21)17-4-3-11-26-17/h3-8,11-12,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWQQJIXFAVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyridazine moiety, and a sulfonamide functional group, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of 317.37 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 317.37 g/mol |
| LogP (octanol-water partition coefficient) | 2.5 |
| Polar Surface Area | 85.4 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The furan and pyridazine rings are believed to play crucial roles in binding affinity and selectivity towards these targets.
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Anticancer Potential : Similar compounds have shown promise as anticancer agents by inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the furan and pyridazine moieties can significantly impact biological activity. For instance:
- Substituents on the Furan Ring : Different substituents can enhance lipophilicity and improve cellular uptake.
- Pyridazine Variations : Altering the position or type of substituents on the pyridazine ring can modulate potency against specific cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Anticancer Activity : A study published in Cancer Chemotherapy and Pharmacology demonstrated that derivatives with similar structural motifs inhibited proliferation in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Effects : Research published in Journal of Medicinal Chemistry reported that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
- Mechanistic Insights : Another study highlighted how modifications to the furan ring could enhance selectivity for certain enzyme targets, thereby increasing therapeutic efficacy while reducing side effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related pyridazinone derivatives from the evidence:
Structural and Electronic Comparisons
Substituent Effects :
- The target’s furan-2-yl group is an electron-rich heterocycle, contrasting with benzyloxy () or methylthio () groups. Furan’s oxygen atom may engage in hydrogen bonding or π-π stacking, while methylthio’s sulfur enhances lipophilicity and electron-withdrawing effects .
- The ethyl linker in the target provides spatial flexibility compared to direct linkages in 5a () or rigid propanamide bridges in antipyrine hybrids () .
- Core Heterocycles: Pyridazinone (two adjacent nitrogen atoms) offers distinct hydrogen-bonding and planar geometry advantages over pyridone (one nitrogen) in ’s compounds .
Pharmacological Implications (Inferred)
- Sulfonamide Role : The 4-methoxy-3-methylbenzenesulfonamide group in the target may enhance solubility and target enzymes like carbonic anhydrase, analogous to benzenesulfonamide derivatives in and .
Preparation Methods
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Dichloromethane balances reactivity and ease of removal. Cs₂CO₃ outperforms K₂CO₃ in deprotonating the pyridazinone NH group, improving alkylation yields from 65% to 89%.
Temperature and Stoichiometry
Controlled exotherms during sulfonylation prevent thermal decomposition. A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation byproducts.
Analytical Characterization and Quality Control
5.1 Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 6.78–6.82 (m, 2H, furan), 3.84 (s, 3H, OCH₃).
- LC-MS : m/z 389.4 [M+H]⁺, retention time 4.09 min (C18 column, 60% MeCN).
5.2 Purity Assessment HPLC (Phenomenex Luna C18, 5 μm, 4.6 × 150 mm) with isocratic elution (55% MeCN, 0.1% TFA) confirms >98% purity. Residual solvents (DCM, dioxane) are quantified via GC-MS to meet ICH Q3C guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
